molecular formula C46H82F3N17O18 B6295642 H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA CAS No. 189125-14-2

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA

Cat. No.: B6295642
CAS No.: 189125-14-2
M. Wt: 1218.2 g/mol
InChI Key: HSNMDEZWJUONMA-RQOICTHYSA-N
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Description

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA is a synthetic peptide modified with trifluoroacetic acid (TFA) as a counterion to enhance solubility and stability. Its sequence includes a repeated Arg-Gly-Arg motif in the N-terminal region, followed by Thr-Ser-Ser and a C-terminal Lys-Glu-Leu-Ala segment.

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMDEZWJUONMA-RQOICTHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82F3N17O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form sulfoxides or sulfone derivatives.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as HATU or DIC.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of serine and threonine residues.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential as a therapeutic agent in drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Utilized in the design of peptide-based materials with unique properties, such as hydrogels or nanomaterials.

Mechanism of Action

The mechanism of action of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The peptide’s sequence and structure allow it to bind selectively to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide’s functional and structural characteristics are contextualized below through comparisons with related compounds.

Structural Motifs and Kinase Interactions

  • Leu-Arg-Arg-Ala-Ser-Leu-Gly (Kemp et al., 1980) :
    This peptide shares the Arg-Arg-Ala motif with the target compound. Studies show it is phosphorylated by cAMP-dependent protein kinase (PKA) with a K_m of 2.5 μM and V_max of 30 pmol/min/mg. Substitutions (e.g., trifluoroacetyl) minimally affected phosphorylation kinetics, suggesting structural tolerance for modifications at the N-terminus .
    • Comparison : The target peptide’s Arg-Gly-Arg motif may similarly serve as a kinase substrate, though its Gly residue could alter backbone flexibility and kinase recognition compared to Kemp’s Leu-Arg-Arg sequence.

Thrombin Receptor Agonists

  • Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL, Troyer et al., 1992): SFLL mimics thrombin’s receptor-activating effects in mesangial cells, stimulating phospholipid metabolism and calcium signaling. The Leu-Leu-Arg motif is critical for receptor binding . However, its arginine-rich region may interact with other G-protein-coupled receptors (GPCRs) or proteases.

RGD-Related Peptides

  • H-Arg-Gly-Glu-Ser-OH.TFA (RGES.TFA): This peptide inhibits fibrinogen binding to activated platelets via an RGD-like mechanism. The Arg-Gly sequence is conserved, but Glu replaces Arg in the third position, reducing integrin specificity compared to RGDS . Comparison: The target peptide’s Arg-Gly-Arg motif may enhance charge-based interactions (e.g., with heparin-binding domains) but lacks the Asp/Glu required for classic RGD integrin binding.

Arginine-Rich Sequences in Signaling

  • Arginine repeats are common in nuclear localization signals (NLS) or RNA-binding proteins . Comparison: The target peptide’s Arg-Gly-Arg sequence may prioritize kinase recognition over NLS functions, with Gly introducing conformational variability.

Data Table: Key Biochemical Parameters

Compound Sequence Motif Function Kinase/Receptor Interaction K_m (μM) V_max (pmol/min/mg) Reference
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA Arg-Gly-Arg Kinase substrate? Receptor ligand? Undetermined
Leu-Arg-Arg-Ala-Ser-Leu-Gly Arg-Arg-Ala PKA substrate cAMP-dependent kinase 2.5 30
SFLL Leu-Leu-Arg Thrombin receptor agonist Mesangial cell GPCR
H-Arg-Gly-Glu-Ser-OH.TFA Arg-Gly-Glu Fibrinogen binding inhibitor Integrin αIIbβ3

Research Findings and Implications

  • Kinase Specificity : The target peptide’s Arg-Gly-Arg motif may confer distinct kinase selectivity compared to Arg-Arg-Ala (). Glycine’s flexibility could reduce steric hindrance, favoring interactions with kinases like PKC or Akt.
  • Receptor Binding : Unlike SFLL (), the target lacks hydrophobic residues for thrombin receptor binding but may target arginine-sensitive receptors (e.g., PARs or heparan sulfate proteoglycans).
  • Therapeutic Potential: The TFA modification (common in ) enhances solubility, making it suitable for in vitro assays. However, its in vivo stability requires further study.

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